molecular formula C10H13BrN2O B1603048 4-((5-Bromopyridin-3-yl)methyl)morpholine CAS No. 364793-91-9

4-((5-Bromopyridin-3-yl)methyl)morpholine

Cat. No.: B1603048
CAS No.: 364793-91-9
M. Wt: 257.13 g/mol
InChI Key: SUKRVRUMVQCFRL-UHFFFAOYSA-N
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Description

4-((5-Bromopyridin-3-yl)methyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromopyridine group attached to a morpholine ring via a methyl bridge. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Bromopyridin-3-yl)methyl)morpholine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((5-Bromopyridin-3-yl)methyl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

4-((5-Bromopyridin-3-yl)methyl)morpholine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((5-Bromopyridin-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The bromopyridine group can participate in various binding interactions, while the morpholine ring can enhance the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Bromopyridin-3-yl)methyl)morpholine is unique due to the specific positioning of the bromine atom on the pyridine ring and the presence of the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-10-5-9(6-12-7-10)8-13-1-3-14-4-2-13/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKRVRUMVQCFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625370
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-91-9
Record name 4-[(5-Bromopyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar way as described in Example 18, Step C, using 5-bromo-pyridine-3-carbaldehyde and morpholine. The crude compound was purified (SiO2: 0-3% 2 M NH3 in MeOH/DCM) to provide the title compound (61%).
Quantity
0 (± 1) mol
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Reaction Step One
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Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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